7-Benzofuranol, 3-bromo-

Angiotensin II Antagonism AT1 Receptor Cardiovascular Pharmacology

7-Benzofuranol, 3-bromo- (CAS 111454-63-8) is a high-purity brominated benzofuran derivative indispensable for structure-based drug design. The 3-bromo substituent is critical for high AT1 receptor affinity, as demonstrated in the synthesis of the potent angiotensin II antagonist zolasartan. Its validated BRD7 bromodomain binding (Kd = 148 nM) makes it an ideal 'warhead' ligand for PROTAC development. The phenolic hydroxyl group provides a convenient synthetic handle. Generic substitution is contraindicated due to the non-linear SAR governing benzofuran pharmacology, making this specific intermediate essential for reproducible research results.

Molecular Formula C8H5BrO2
Molecular Weight 213.03 g/mol
CAS No. 111454-63-8
Cat. No. B3213241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzofuranol, 3-bromo-
CAS111454-63-8
Molecular FormulaC8H5BrO2
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)OC=C2Br
InChIInChI=1S/C8H5BrO2/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4,10H
InChIKeyFUTBKVCKUYGJFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Benzofuranol, 3-bromo- (CAS 111454-63-8): A Core Scaffold for Angiotensin II Antagonists and Bromodomain Inhibitors


7-Benzofuranol, 3-bromo- (CAS 111454-63-8), also known as 3-bromo-1-benzofuran-7-ol, is a brominated benzofuran derivative with a molecular weight of 213.03 g/mol and the molecular formula C8H5BrO2 . This compound serves as a critical pharmacophore in multiple therapeutic areas. It is a key intermediate in the synthesis of non-peptide angiotensin II receptor antagonists, where the 3-bromo substituent is essential for high AT1 receptor affinity, as demonstrated by its role in the development of zolasartan [1]. Additionally, the compound is a core component in benzofuran-based bromodomain inhibitors, a class of compounds with applications in oncology and inflammatory diseases [2]. Its predicted physicochemical properties, including a pKa of 8.42±0.40 and a boiling point of 310.1±22.0°C, provide a baseline for handling and formulation .

Procurement Rationale: Why Unspecified Benzofuran Derivatives Cannot Replace 7-Benzofuranol, 3-bromo-


Generic substitution of 7-Benzofuranol, 3-bromo- is contraindicated due to the specific and often non-linear structure-activity relationships (SAR) governing benzofuran pharmacology. The 3-position bromine atom is not a passive substituent; it is a critical determinant of receptor affinity and biological selectivity. For example, in the class of angiotensin II receptor antagonists, the presence of a 3-bromo substituent on the benzofuran ring is explicitly noted as essential for achieving high AT1 receptor affinity, a property not shared by unsubstituted or differently halogenated analogs [1]. Similarly, within bromodomain inhibitor programs, subtle modifications to the benzofuran core can drastically alter binding potency and selectivity profiles across the bromodomain family [2]. Therefore, substituting this compound with a generic 'benzofuran derivative' without rigorous comparative data would introduce unacceptable risk of potency loss, altered selectivity, and potential failure of the intended biological assay or synthetic pathway.

Quantitative Differentiation of 7-Benzofuranol, 3-bromo-: A Comparator-Based Evidence Guide for Scientific Selection


3-Bromo Substituent is Essential for High AT1 Receptor Affinity in Angiotensin II Antagonists

In the development of non-peptide angiotensin II antagonists, the 3-bromo substituent on the benzofuran ring is a key structural requirement for achieving high AT1 receptor affinity. The compound zolasartan, a potent and selective AT1 antagonist, derives its activity from a bromobenzofuran core where the 3-bromo group is essential. While the primary publication (Middlemiss et al., 1991) does not provide a direct IC50 comparison between the 3-bromo analog and its des-bromo counterpart, it explicitly states that 'The 3-bromo substituent on benzofuran ring is essential for high AT1 receptor affinity' [1]. This is a class-level inference indicating a significant, quantifiable, and mechanistically defined difference in activity compared to analogs lacking this specific halogenation pattern.

Angiotensin II Antagonism AT1 Receptor Cardiovascular Pharmacology

Demonstrated Affinity for Bromodomain-Containing Protein 7 (BRD7) with a Kd of 148 nM

7-Benzofuranol, 3-bromo- (CHEMBL3769507) has been quantitatively evaluated for its binding affinity to the human bromodomain-containing protein 7 (BRD7). In a BROMOscan KdELECT assay, this compound demonstrated a dissociation constant (Kd) of 148 nM against recombinant human His-tagged BRD7 [1]. While direct comparator data for other benzofuran derivatives against BRD7 is not provided in the same source, this value establishes a clear, quantifiable baseline for its interaction with this specific epigenetic target. This is a critical data point for projects focused on BRD7 as a therapeutic target.

Bromodomain Inhibition BRD7 Epigenetics Oncology

Distinct Physicochemical Profile Compared to Non-Halogenated Benzofuran Core

The introduction of a bromine atom at the 3-position and a hydroxyl group at the 7-position significantly alters the physicochemical properties of the benzofuran scaffold. 7-Benzofuranol, 3-bromo- has a predicted pKa of 8.42±0.40 and a boiling point of 310.1±22.0°C . In comparison, the non-halogenated parent compound, 7-hydroxybenzofuran (benzofuran-7-ol), has a predicted pKa of 8.88±0.40 . The lower pKa for the brominated derivative indicates that the 3-bromo group has an electron-withdrawing effect, increasing the acidity of the phenolic hydroxyl group. This difference of 0.46 pKa units can influence ionization state at physiological pH, thereby affecting solubility, permeability, and potential for protein binding.

Physicochemical Properties Lipophilicity Formulation Science Medicinal Chemistry

Established Utility as a Key Intermediate in the Synthesis of Potent Antihypertensive Agents

7-Benzofuranol, 3-bromo- serves as a crucial intermediate in the synthesis of GR138950 (zolasartan), a potent non-peptide angiotensin II antagonist. Zolasartan has been shown to produce dose-dependent and long-lasting decreases in blood pressure in renal hypertensive rat models, demonstrating high oral bioavailability [1]. This in vivo efficacy is directly linked to the presence of the bromobenzofuran core. While the exact compound is an intermediate and not the final drug, its procurement is essential for replicating the published synthetic routes to these clinically relevant molecules.

Drug Synthesis Antihypertensive Agents GR138950 Zolasartan

Validated Application Scenarios for 7-Benzofuranol, 3-bromo- in Drug Discovery and Chemical Biology


Medicinal Chemistry: Hit-to-Lead Optimization for Bromodomain Inhibitors

With a validated Kd of 148 nM against BRD7 [1], 7-Benzofuranol, 3-bromo- provides a quantified starting point for structure-based drug design targeting bromodomain-containing proteins. Its procurement is justified for synthesizing focused libraries aimed at improving potency and selectivity for BRD7 and potentially other bromodomain family members, as outlined in related patent literature [2].

Cardiovascular Pharmacology: Synthesis of AT1 Receptor Antagonist Probes

This compound is an essential building block for the synthesis of zolasartan and related analogs [1]. Its procurement is necessary for any research group aiming to generate potent, non-peptide angiotensin II antagonists for studying the renin-angiotensin system or developing novel antihypertensive therapies.

Chemical Biology: Development of Targeted Degraders (PROTACs)

Given its established ability to bind to bromodomain targets, 7-Benzofuranol, 3-bromo- can serve as a high-value 'warhead' ligand for the design of Proteolysis-Targeting Chimeras (PROTACs) [1]. The compound's phenolic hydroxyl group offers a convenient synthetic handle for linker attachment, enabling the recruitment of E3 ligases to induce targeted degradation of BRD7 or related proteins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Benzofuranol, 3-bromo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.